Vascular Selectivity: Absence of Vasodilatory Activity in Aortic Smooth Muscle
In direct head-to-head comparisons using isolated guinea pig aortic vascular smooth muscle preparations, LXA5 and LXB5 (at concentrations up to 2.2 μM) failed to exert any significant endothelium-dependent vasorelaxation, in stark contrast to LXA4 and LXB4 which induce vasodilation [1]. The data show that while LXA5 contracts pulmonary parenchymal strips with a concentration-dependent effect over 0.1–2.2 μM, this bronchoconstrictor response is pharmacologically distinct from the vasodilatory profile of 4-series lipoxins [1].
| Evidence Dimension | Endothelium-dependent vasorelaxation (aortic vascular smooth muscle) |
|---|---|
| Target Compound Data | LXA5: No significant vasorelaxation (up to 2.2 μM) |
| Comparator Or Baseline | LXA4 and LXB4: Positive vasodilatory effect |
| Quantified Difference | Qualitative absence of vasodilatory activity |
| Conditions | Isolated guinea pig aortic vascular smooth muscle preparations; concentration range 0.1-2.2 μM |
Why This Matters
This evidence establishes that LXA5 is not a vasoactive compound, unlike LXA4, making it the appropriate choice for researchers studying EPA-derived lipid mediators in models where vascular tone modulation by AA-derived lipoxins is a confounding variable.
- [1] Stahl GL, Tsao P, Lefer AM, Ramphal JY, Nicolaou KC. Pharmacologic profile of lipoxins A5 and B5: new biologically active eicosanoids. Eur J Pharmacol. 1989;163(1):55-60. doi: 10.1016/0014-2999(89)90394-4. View Source
